8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound. This compound features a unique structure that includes a pyridine ring, a thiadiazine ring, and an ethoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with pyridine-3-carbaldehyde, followed by cyclization with thiourea and subsequent oxidation . The reaction conditions often require the use of catalysts such as copper or palladium and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
What sets 8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of great interest in scientific research .
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H22N4O2S/c1-2-28-18-7-5-17(6-8-18)19-10-21(27)26-14-25(13-16-4-3-9-24-12-16)15-29-22(26)20(19)11-23/h3-9,12,19H,2,10,13-15H2,1H3 |
InChI Key |
YDKWVXIRCPNXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CN=CC=C4 |
Origin of Product |
United States |
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